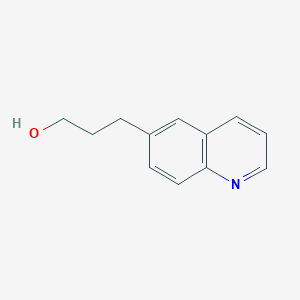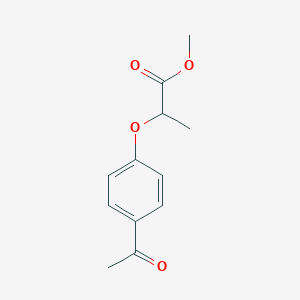
2-(4-Acetyl-phenoxy)-propionic acid methyl ester
Overview
Description
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of phenoxypropionic acid and is characterized by the presence of an acetyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester typically involves the reaction of 4-acetylphenol with methyl 2-bromopropionate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-phenoxy)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)propionic acid.
Reduction: Methyl 2-(4-hydroxyphenoxy)propionate.
Substitution: Various substituted phenoxypropionate derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetyl-phenoxy)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenolic and carboxylic acid derivatives. These products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyphenoxy)propionate
- Methyl 2-(4-chlorophenoxy)propionate
- Methyl 2-(4-methylphenoxy)propionate
Uniqueness
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the acetyl functionality and thus exhibit different properties and applications .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(4-acetylphenoxy)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8(13)10-4-6-11(7-5-10)16-9(2)12(14)15-3/h4-7,9H,1-3H3 |
InChI Key |
ZLHNBJDIJJGGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
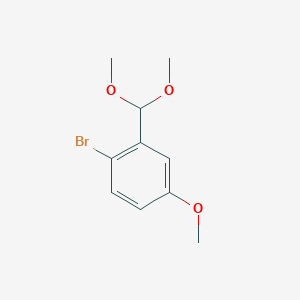
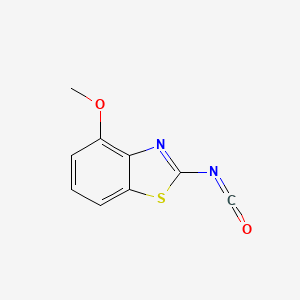
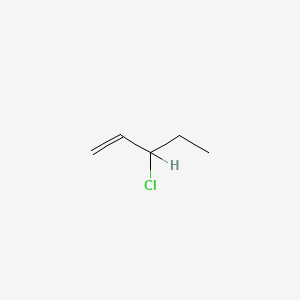

![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)
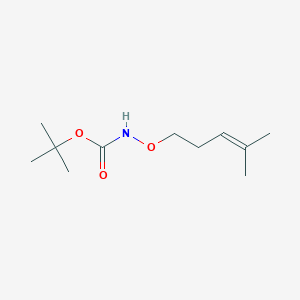
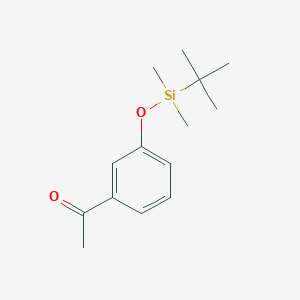
![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)
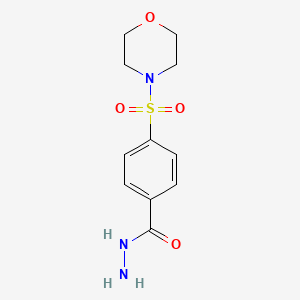


![N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B8707376.png)
